Anpirtolin

Description

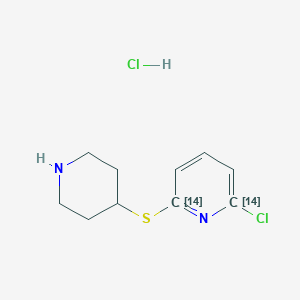

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

118688-35-0 |

|---|---|

Molecular Formula |

C10H14Cl2N2S |

Molecular Weight |

269.19 g/mol |

IUPAC Name |

2-chloro-6-piperidin-4-ylsulfanyl(2,6-14C2)pyridine;hydrochloride |

InChI |

InChI=1S/C10H13ClN2S.ClH/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2;1H/i9+2,10+2; |

InChI Key |

GRXDJABVNGUGCW-AOWJRAKFSA-N |

SMILES |

C1CNCCC1SC2=NC(=CC=C2)Cl.Cl |

Isomeric SMILES |

C1CNCCC1S[14C]2=N[14C](=CC=C2)Cl.Cl |

Canonical SMILES |

C1CNCCC1SC2=NC(=CC=C2)Cl.Cl |

Synonyms |

anpirtolin |

Origin of Product |

United States |

Elucidation of Anpirtolin S Molecular and Cellular Mechanisms of Action

Investigation of Serotonin (B10506) System Modulation by Anpirtolin

The modulation of the serotonin system by this compound is primarily characterized by its direct agonistic effects on specific serotonin receptor subtypes.

While the term "serotonin modulator" can broadly encompass agents that influence serotonin receptors and/or reuptake, this compound is not described as a direct serotonin reuptake inhibitor in the available research nih.gov. Instead, its influence on the serotonin system is predominantly mediated through its agonistic activity at serotonin receptors, particularly the 5-HT1B receptor rndsystems.comnih.gov.

Canonical Selective Serotonin Reuptake Inhibitors (SSRIs), such as fluoxetine, sertraline, and citalopram, exert their primary therapeutic effects by blocking the reabsorption (reuptake) of serotonin via the serotonin transporter (SERT) into the presynaptic neuron wikipedia.orgmayoclinic.orgnih.govnih.gov. This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission wikipedia.orgmayoclinic.orgyoutube.com.

Characterization of Serotonin Receptor (5-HT1BR) Agonism and Related Effects

This compound exhibits high selectivity and potency as an agonist for the 5-HT1B receptor, which is widely distributed throughout the central nervous system, including regions like the frontal cortex, basal ganglia, striatum, and hippocampus rndsystems.comnih.govwikipedia.org.

This compound demonstrates a significantly higher affinity for the 5-HT1B receptor compared to other serotonin receptor subtypes. Binding assays using rat brain membranes have shown the following affinity values (Ki):

| Receptor Subtype | Ki (nM) rndsystems.comnih.gov |

| 5-HT1B | 28 |

| 5-HT1A | 150 |

| 5-HT2 | 1490 |

This data indicates this compound is a highly potent 5-HT1B receptor agonist rndsystems.comnih.gov. Furthermore, this compound, similar to serotonin itself, concentration-dependently inhibits forskolin-stimulated adenylate cyclase activity in homogenates from the rat substantia nigra nih.gov. This inhibition is characteristic of 5-HT1B receptors, which are negatively coupled to adenylate cyclase via G(i)/G(o) G alpha proteins, leading to a decrease in cyclic AMP (cAMP) signaling researchgate.netuniprot.org. This compound is also known to be brain penetrant rndsystems.com.

Activation of 5-HT1B receptors, including by agonists like this compound, can modulate neurotransmitter release and influence synaptic transmission patsnap.comuniprot.orgnih.gov. These receptors can function as autoreceptors (regulating serotonin release) and heteroreceptors (regulating the release of other neurotransmitters like dopamine (B1211576) and acetylcholine) uniprot.orgnih.gov.

Research has demonstrated that 5-HT1BR activation by serotonin, and by selective agonists such as this compound, can selectively potentiate excitatory synapses in specific neural circuits citeab.comjhu.eduresearchgate.netnih.gov. A notable example is the temporoammonic (TA-CA1) pathway in the CA1 region of the hippocampus wikipedia.orgciteab.comjhu.eduresearchgate.netnih.gov.

Studies have shown that this compound (at a concentration of 50 µM) enhances the slope of temporoammonic-CA1 field excitatory postsynaptic potentials (fEPSPs) jhu.eduresearchgate.net. This effect is reversible upon washout jhu.edu. Furthermore, this compound selectively potentiates the AMPA receptor (AMPAR)-mediated component of excitatory postsynaptic currents (EPSCs) recorded under voltage clamp, without affecting the NMDA receptor-mediated component jhu.eduresearchgate.net. This potentiation is expressed postsynaptically, indicating that this compound's action on these synapses is not due to changes in presynaptic transmitter release jhu.eduresearchgate.net. The mechanism involves AMPA-type glutamate (B1630785) receptors and requires calmodulin-dependent protein kinase-mediated phosphorylation of GluA1 subunits jhu.edunih.gov. Importantly, this potentiation is specific to the TA-CA1 synapses and does not affect nearby Schaffer collateral-CA1 synapses jhu.eduresearchgate.net.

Modulation of Synaptic Transmission in Specific Neural Circuits

Impact on Temporoammonic Pathway to CA1 Pyramidal Cells

This compound exerts a notable impact on the temporoammonic (TA) pathway, a critical direct cortical input to hippocampal CA1 pyramidal cells. The TA pathway, originating from layer III entorhinal cortex neurons, forms synaptic contacts on the distal dendrites of CA1 neurons. nih.govmdpi.comfrontiersin.org Studies have demonstrated that this compound reversibly increases the slope of field excitatory postsynaptic potentials (fEPSPs) in the TA-CA1 synapses located in the stratum lacunosum moleculare (SLM) of the CA1 area. researchgate.net This effect is selective, as this compound enhances TA-CA1 excitatory postsynaptic currents (EPSCs) without affecting simultaneously evoked Schaffer collateral (SC)-CA1 EPSCs in a two-pathway experimental design. researchgate.net This selective potentiation highlights this compound's ability to differentially modulate distinct synaptic inputs to CA1 pyramidal cells. researchgate.net Endogenous serotonin also selectively potentiates excitatory synapses formed by the temporoammonic pathway with CA1 pyramidal cells via 5-HT1BRs. researchgate.net The temporoammonic pathway is crucial for regulating CA1 place cell activity and modulating the plasticity and output of the hippocampal formation. nih.govnih.gov

Downstream Intracellular Signaling Pathways

The effects of this compound on synaptic potentiation are mediated through specific downstream intracellular signaling pathways. Intracellular signaling pathways are essential for propagating and amplifying signals initiated by ligand binding at cell surface receptors, ultimately leading to changes in cellular functions, including gene expression. nih.govlibretexts.orgresearchgate.netpitt.edu The potentiation induced by serotonin, which this compound mimics, is expressed postsynaptically by AMPA-type glutamate receptors and necessitates phosphorylation events mediated by calmodulin-dependent protein kinase. researchgate.net

Role of AMPA-type Glutamate Receptors and GluA1 Subunits

AMPA-type glutamate receptors (AMPARs) are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the central nervous system and are fundamental to synaptic plasticity. wikipedia.orgescholarship.orgmdpi.com These receptors are typically composed of four subunits (GluA1-4), which can assemble into heterotetrameric or homotetrameric structures. wikipedia.orgescholarship.orgmdpi.com In the hippocampal CA1 region, GluA1/GluA2 heteromers are the predominant form of AMPARs. escholarship.org Research indicates that this compound induces a time-dependent increase in the phosphorylation of the GluA1 subunit at serine 831 (S831). researchgate.net Phosphorylation of AMPARs, specifically GluA1 at S831, is known to increase their single channel conductance and facilitate the delivery of GluA1-containing AMPARs to the synapse. wikipedia.org The C-terminal domain of GluA1 is also critical for AMPAR trafficking during long-term potentiation (LTP). escholarship.org

Table 1: Effect of Anpirtoline on GluA1 Phosphorylation at Serine 831

| Condition | GluA1 Phosphorylation (Relative to Untreated) | Number of Slices (n) | t-statistic | p-value |

| Anpirtoline | 142 ± 11% | 11 | 3.17 | < 0.01 |

| Untreated (Basal) | 100% (reference) | - | - | - |

Data derived from studies on rodent brain slices. researchgate.net

Calmodulin-Dependent Protein Kinase-Mediated Phosphorylation Processes

Calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that is activated by the binding of calcium-bound calmodulin (CaM). nih.govmdpi.comnih.gov Upon activation, CaMKII undergoes autophosphorylation at specific threonine residues (e.g., Thr286/287), which can render the kinase partially or fully independent of Ca2+/CaM for its activity. nih.govmdpi.comnih.gov The serotonin-induced potentiation, which is a key mechanism influenced by this compound, specifically requires CaMKII-mediated phosphorylation of GluA1 subunits. researchgate.netwikipedia.org This phosphorylation of GluA1 at S831 by CaMKII is instrumental in enhancing the single channel conductance of AMPARs and promoting their synaptic delivery. wikipedia.org

This compound's Influence on Neuronal Plasticity Phenomena

This compound has been shown to enhance synaptic plasticity. researchgate.net Neuronal plasticity, or neuroplasticity, refers to the brain's inherent capacity to change and reorganize its neural connections and networks in response to various factors, including learning, experience, and environmental stimuli. youtube.com Fundamental mechanisms of synaptic plasticity include long-term potentiation (LTP), which strengthens synaptic connections, and long-term depression (LTD), which weakens them. nih.govfrontiersin.orgresearchgate.net this compound's ability to increase TA-CA1 fEPSPs and induce GluA1 phosphorylation directly indicates its involvement in modulating synaptic strength, a core aspect of neuronal plasticity. researchgate.netwikipedia.org Furthermore, the TA-CA1 synapse itself exhibits both LTP and LTD, and the plasticity at this pathway can, in turn, regulate the TA modulation of CA1 activity. nih.gov

Pre Clinical Pharmacological Investigations of Anpirtolin

In Vitro Pharmacological Methodologies Employed in Anpirtolin Research

In vitro studies are crucial for elucidating the molecular mechanisms of action of compounds like this compound, providing insights into their interactions with specific biological targets. reprocell.comresearchgate.net

Cell-based assays are widely utilized in drug discovery for target validation and screening, offering a more physiologically relevant context than biochemical assays. Research on this compound has employed cell-based systems to investigate its agonistic properties at serotonin (B10506) receptors. Specifically, this compound, as a selective 5-HT1B receptor agonist, was shown to reversibly increase the slope of temporoammonic-CA1 field excitatory postsynaptic potentials (fEPSPs) in the stratum lacunosum-moleculare (SLM) of the CA1 area in hippocampal slices. This potentiation was specifically blocked by isamoltane, a known 5-HT1B receptor antagonist, confirming the involvement of 5-HT1B receptors in this effect. This compound selectively enhanced temporoammonic-CA1 excitatory postsynaptic currents (EPSCs) but did not affect simultaneously evoked Schaffer collateral-CA1 EPSCs in a two-pathway experimental design.

Biochemical characterization in subcellular preparations allows for the investigation of drug interactions with specific enzymes or receptors in a controlled environment. This compound has been shown to concentration-dependently inhibit forskolin-stimulated adenylate cyclase activity in homogenates derived from the rat substantia nigra. nih.gov This inhibitory effect, which is characteristic of 5-HT1B receptor activation, was not additive with 5-HT and could be prevented by pretreatment with 5-HT1B receptor antagonists such as propranolol (B1214883) and penbutolol. nih.gov Further mechanistic inquiry revealed that the potentiation induced by this compound was expressed postsynaptically by AMPA-type glutamate (B1630785) receptors and required calmodulin-dependent protein kinase (CaMK)-mediated phosphorylation of GluA1 subunits at serine 831. This compound increased CaMK T286 phosphorylation with a time course comparable to the induction of potentiation, and this effect was blocked by a specific CaMK inhibitor, KN62, or intracellular dialysis with a selective CaMK inhibitor peptide (AIP).

In Vivo Animal Model Studies for Pharmacological Efficacy and Mechanistic Insight

In vivo animal models are indispensable for evaluating the therapeutic efficacy and understanding the complex physiological effects and mechanisms of drug candidates within a living system. reprocell.com

Rodent models, including mice and rats, are commonly employed in preclinical research to study various disease states and drug responses due to their genetic and physiological similarities to humans in many aspects of drug action. This compound has been extensively studied in both mice and rats to assess its potential antidepressant and analgesic properties. nih.govfrontiersin.org

This compound has demonstrated antidepressant-like effects in established rodent models of depression. In the forced swimming test in rats, a model of behavioral despair, this compound induced a dose-related increase in swimming activity. nih.gov Its efficacy was notable, with an ED50 value of 4.6 mg/kg, i.p., making it approximately four times more potent than standard antidepressant compounds like imipramine (B1671792) and desipramine (B1205290) in decreasing immobility time or increasing active periods. nih.gov

Table 1: Antidepressant-like Activity of this compound in the Forced Swimming Test in Rats

| Compound | ED50 (mg/kg, i.p.) | Effect on Immobility/Active Periods | Relative Potency (vs. Imipramine/Desipramine) |

| This compound | 4.6 | Dose-related increase in swimming | ~4x more potent |

| Imipramine | - | - | Standard |

| Desipramine | - | - | Standard |

In the social behavior deficit test, a model used to assess isolation-induced impairments, this compound was effective in reversing these impairments in mice. nih.gov This effect is particularly associated with compounds possessing agonist properties at the 5-HT1B receptor. nih.gov Furthermore, serotonin-induced potentiation of temporoammonic-CA1 synapses, which is activated by this compound, was observed to be altered in a rat model of depression and was restored following chronic antidepressant treatment. This suggests that 5-HT1B receptor activation, as provided by this compound, may be crucial for the ability of chronic antidepressants to reverse stress-induced anhedonia. It has also been noted that this compound's antidepressant-like effects were observed in young, but not old, mice. frontiersin.org

This compound has also exhibited antinociceptive activity in rodent models of pain. In the electrostimulated pain test using mice, this compound dose-dependently increased the pain threshold. nih.gov

Table 2: Antinociceptive Activity of this compound in the Electrostimulated Pain Test in Mice

| Compound | ED50 (mg/kg, i.p.) | Effect on Pain Threshold | Reversal by Antagonists |

| This compound | 0.52 | Dose-dependent increase | Cyproheptadine (B85728), Propranolol |

The antinociceptive effect of this compound in this model was entirely abolished by pretreatment with cyproheptadine or propranolol, further supporting the involvement of serotonergic pathways, particularly 5-HT1B and 5-HT1A receptors, in its analgesic mechanism. nih.gov The activation of 5-HT1B receptors generally tends to be antinociceptive in the spinal cord. frontiersin.org

Structure Activity Relationship Sar and Computational Modeling of Anpirtolin

Principles of Structure-Activity Relationship (SAR) Analysis Applied to Anpirtolin and Analogs

Structure-Activity Relationship (SAR) defines the correlation between the chemical structure of a molecule and its biological activity wikipedia.orgcollaborativedrug.com. This analytical approach is fundamental in medicinal chemistry, allowing researchers to identify which specific chemical groups within a compound are responsible for evoking a particular biological effect wikipedia.org. By systematically altering the chemical structure of a bioactive compound, such as this compound, and observing the resulting changes in its biological activity, medicinal chemists can determine the critical structural features that contribute to its potency and selectivity wikipedia.orgslideshare.net.

For this compound, known for its selective agonism at the 5-HT1B receptor researchgate.netresearchgate.net, SAR analysis would involve synthesizing and testing various analogs. The goal of such studies would be to elucidate how modifications to the pyridine (B92270) ring, the piperidine (B6355638) moiety, or the thioether linkage affect its binding affinity and functional activity at the 5-HT1B receptor. For instance, changes in the size, shape, stereochemistry, or the nature and degree of substitution within this compound's carbon skeleton could lead to significant alterations in its pharmacological properties slideshare.net. While specific detailed SAR data for this compound analogs are not available in the provided search results, the general principles dictate that such studies would aim to optimize its agonistic activity, potentially enhance selectivity, or explore alternative pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon SAR principles by establishing mathematical relationships between the chemical structure of a series of compounds and their biological activity wikipedia.orgslideshare.netnih.gov. QSAR models transform chemical structures into numerical descriptors, which are then correlated with observed biological activities to create predictive models collaborativedrug.comslideshare.net. These models enable the prediction of biological effects for new or untested compounds based solely on their molecular structures, thereby guiding the synthesis and selection of new drug candidates collaborativedrug.com.

Molecular descriptors are numerical values that encapsulate chemical information about molecules, allowing for their mathematical treatment wikipedia.org. These descriptors can be derived from various representations of a molecule, ranging from simple counts to complex three-dimensional properties. They are broadly categorized into:

0D-descriptors (Constitutional Descriptors): Such as molecular weight or atom count.

1D-descriptors (Fragments/Fingerprints): Lists of structural fragments or molecular fingerprints.

2D-descriptors (Graph Invariants): Properties derived from the molecular graph, like topological indices.

3D-descriptors: Properties related to the three-dimensional arrangement of atoms, including quantum-chemical descriptors, size, steric, surface, and volume descriptors wikipedia.org.

In the context of this compound and its potential QSAR studies, the selection of relevant molecular descriptors would depend on the specific biological activity being modeled (e.g., 5-HT1B receptor binding affinity or functional agonism). Descriptors that capture features crucial for ligand-receptor interactions, such as hydrophobicity (e.g., log P), electronic properties, and steric bulk, would typically be considered. While the specific descriptors used in a QSAR model for this compound were not detailed in the provided information, the process generally involves selecting descriptors that best explain the variance in biological activity across a set of structurally related compounds wikipedia.org.

Once molecular descriptors are derived, statistical and machine learning approaches are employed to build QSAR models. These methods identify patterns and correlations between the numerical descriptors and the measured biological activities. Common approaches include:

Regression Analysis: For continuous biological activities (e.g., IC50, pIC50 values) youtube.com.

Classification Methods: For categorical activities (e.g., active/inactive) youtube.com.

Machine Learning Algorithms: Including advanced artificial intelligence (AI) and deep learning techniques, which are increasingly used to analyze and systematize large datasets, enhancing predictive accuracy in drug discovery mdpi.comrsc.org.

These computational tools allow for the development and validation of robust QSAR models. The models are typically built using a training set of compounds with known structures and activities, and then validated using a separate test set to ensure their predictive accuracy and robustness youtube.com. For this compound, such models could predict the activity of novel analogs before their synthesis, thereby streamlining the drug discovery process.

Computational Chemistry and Molecular Modeling in this compound Research

Computational chemistry and molecular modeling play a significant role in rational drug design, complementing experimental approaches by providing atomic-level insights into molecular interactions and predicting biological activities nih.gov. These methods are particularly valuable when designing and optimizing drug candidates like this compound.

Computational drug design broadly employs two main strategies:

Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional (3D) structure of the biological target (e.g., a receptor protein) is unknown nih.govbiosolveit.degardp.org. LBDD leverages the knowledge of existing ligands that bind to the target to design new drug candidates. By comparing known active ligands, researchers can predict how similar molecules will interact with the target. Techniques such as pharmacophore modeling (identifying essential chemical features for activity) and molecular shape comparison are central to LBDD nih.govbiosolveit.deresearchgate.net. For this compound, if the precise 3D structure of the 5-HT1B receptor was unavailable, LBDD could infer the pharmacophoric requirements for 5-HT1B agonism from this compound and other known 5-HT1B agonists.

Structure-Based Drug Design (SBDD): In contrast, SBDD directly uses the 3D structure of the biological target to identify or optimize drug candidates nih.govmdpi.comdrugdiscoverynews.comgardp.orgresearchgate.net. This approach involves understanding the molecular interactions between a drug candidate and its target at an atomic level, allowing for the rational design of drugs that precisely fit into the binding sites of target proteins drugdiscoverynews.com. Key techniques in SBDD include molecular docking, which predicts the binding pose and affinity of a ligand within a protein's binding site, and de novo drug design, which builds new compounds from molecular fragments within the binding site mdpi.comgardp.orgresearchgate.net. Given this compound's action on the 5-HT1B receptor, SBDD could be applied if the 3D structure of this receptor or its binding site was available. Computational chemistry models have been used to guide structural modifications of compounds targeting the 5-HT1B receptor, aiming to produce selective agonists or inverse agonists researchgate.net.

Medicinal Chemistry and Synthetic Methodologies for Anpirtolin and Its Analogs

Chemical Synthesis of Anpirtolin

The chemical synthesis of this compound involves specific precursors and methodologies. Chloronitrobenzene has been identified as a useful starting material in the synthesis of this analgesic compound. conicet.gov.arconicet.gov.ar Beyond its initial preparation, specific synthetic routes have been developed for research purposes, such as the 14C-labelling of this compound, which is reported as a unique centrally acting non-opiate analgesic. researchgate.netnih.gov

While this compound is a synthetic compound, detailed "total synthesis approaches" from very basic chemical precursors are not extensively elucidated in the provided literature. The synthesis often involves key intermediates, with chloronitrobenzene playing a role in its preparation. conicet.gov.arconicet.gov.ar The focus in reported literature tends to be on specific synthetic steps or modifications rather than a comprehensive de novo total synthesis from elemental building blocks.

Semi-synthetic strategies typically involve the chemical modification of naturally occurring compounds. Given that this compound is a fully synthetic molecule, its production does not generally rely on semi-synthetic approaches.

Design and Synthesis of this compound Analogs for Comprehensive SAR Studies

The design and synthesis of this compound analogs are crucial for comprehensive Structure-Activity Relationship (SAR) studies, aiming to elucidate how structural modifications impact the compound's biological activity. Researchers have synthesized new condensed derivatives of this compound by replacing the pyridine (B92270) ring with various heterocyclic nuclei, including quinoline, isoquinoline, quinazoline, and phthalazine. nih.gov These analogs were subsequently evaluated for their receptor binding profiles, specifically at 5-HT1A and 5-HT1B receptors, and their analgesic activity was assessed using models such as the hot plate and acetic acid-induced writhing tests. nih.govresearchgate.net

The analgesic activity of certain this compound analogs, such as compounds 7d, 8b, 8c, and 8e (as referenced in the original study), has been found to be comparable to, or even surpass, that of clinically used analgesics like flupirtine (B1215404) and tramadol (B15222) under similar experimental conditions. nih.gov

Table 1: Comparative Analgesic Activity of this compound Analogs

| Analog Designation | Pyridine Ring Replacement | Analgesic Activity (vs. Flupirtine/Tramadol) | Receptor Binding Profile (Studied) |

| 7d | Quinoline | Comparable or better | 5-HT1A, 5-HT1B |

| 8b | Isoquinoline | Comparable or better | 5-HT1A, 5-HT1B |

| 8c | Quinazoline | Comparable or better | 5-HT1A, 5-HT1B |

| 8e | Phthalazine | Comparable or better | 5-HT1A, 5-HT1B |

Development of Novel Synthetic Routes and Reactions Relevant to this compound Chemistry

The field of medicinal chemistry continuously seeks to develop novel synthetic routes and reactions to access new chemical entities and expand the diversity of compound libraries. This pursuit is relevant to compounds like this compound, which contain complex heterocyclic structures. iiserpune.ac.inchemrxiv.orgmdpi.com

Aliphatic motifs, particularly C(sp3)-rich cores, are increasingly recognized for their association with improved pharmacological properties and a higher likelihood of clinical success in drug molecules. nih.govnih.gov Historically, the direct functionalization of aliphatic rings has presented significant synthetic challenges, leading to a limited availability of compound libraries based on these structures. nih.gov Traditional methods for multifunctionalization of saturated heterocycles, such as the piperidine (B6355638) ring found in this compound, often require multi-step syntheses that are not easily amenable to parallel generation of diverse libraries. nih.gov

Recent advancements, such as photoredox catalysis, offer a general approach for the synthesis of diversified libraries featuring aliphatic core rings under mild conditions. nih.govnih.gov This methodology provides direct access to medicinally relevant polyfunctionalized core structures, including piperidine systems, which are directly applicable to this compound's chemical framework. nih.gov

High-throughput experimentation (HTE) has revolutionized the pharmaceutical industry by enabling the investigation of numerous variables simultaneously in chemical synthesis. vandamlab.orgx-chemrx.com HTE significantly reduces the effort and reagent consumption per experiment by leveraging automation, miniaturization, and parallelism. vandamlab.org

The development of miniaturized high-throughput platforms is essential for advancing drug discovery, allowing for the efficient synthesis and screening of compound libraries. nih.gov Examples include the establishment of organoid culturing in 384-well and 1536-well ultra-HTS formats, demonstrating robust performance for large-scale primary compound screening. nih.gov In synthetic applications, techniques such as "ChemBeads" facilitate the accurate dispensing of sub-milligram amounts of material, minimizing material investment. x-chemrx.com This allows for surveying hundreds or even thousands of unique reaction conditions across 96 individual reactions, leading to the rapid identification of optimal synthetic pathways. x-chemrx.com

Table 2: Benefits of Miniaturization in High-Throughput Synthesis

| Aspect | Traditional Methods | Miniaturized High-Throughput Synthesis |

| Effort per experiment | Substantial | Substantially less |

| Reagent consumption | High | Reduced |

| Material investment | Higher (e.g., 5 mg for test reactions) | Minimized (e.g., <20 mg for a 96-well plate) x-chemrx.com |

| Variables explored | Limited (iterative, one-by-one optimization) | Many variables simultaneously x-chemrx.com |

| Throughput | Lower | Higher (hundreds/thousands of reactions) x-chemrx.com |

| Automation | Less common | Leveraged |

| Parallelism | Limited | Utilized |

Target Identification and Validation Strategies for Anpirtolin S Biological Activity

Methodologies for Drug Target Deconvolution of Anpirtolin

There is no available information detailing the specific methods used for the drug target deconvolution of this compound. General methodologies for identifying the molecular targets of a bioactive compound are well-established in the field of drug discovery. These can be broadly categorized into direct, genetic, and computational approaches. However, the application of these techniques to this compound has not been described in the literature.

Direct Biochemical Approaches for Binding Partner Identification

No studies have been published that utilize direct biochemical approaches, such as affinity chromatography, chemical proteomics, or photo-affinity labeling, to identify the specific binding partners of this compound within a proteome.

Genetic Interaction and Functional Genomic Screens

Similarly, the literature lacks any reports of genetic interaction or functional genomic screens, such as CRISPR-Cas9 or RNAi screens, being performed to elucidate genes that modify the cellular response to this compound, which could infer its molecular target or pathway.

Computational Inference Methods for Target Prediction

While computational methods are frequently used to predict potential drug-target interactions based on chemical structure or similarity to other compounds, no such predictive studies or their results for this compound are available.

Validation of Identified Molecular Targets for this compound

Without initially identified targets, the subsequent validation steps are not applicable. There is no information on the validation of any molecular targets for this compound.

Pharmacological Validation Techniques

No research is available that describes the use of pharmacological tools, such as the development of structure-activity relationships (SAR) or the use of target-specific antibodies or tool compounds, to validate a proposed target for this compound.

Application of Advanced Cell-Based and Organoid Models in Validation

The use of advanced models like patient-derived cell lines or organoids to confirm the engagement and therapeutic hypothesis of an this compound-target interaction has not been reported.

Advanced Bioanalytical Methodologies for Anpirtolin Quantification and Characterization

Principles of Bioanalytical Method Development and Validation for Anpirtolin in Biological Matrices

The development of a bioanalytical method for this compound involves defining the design, operating conditions, limitations, and suitability of the method for its intended purpose bebac.at. This process includes understanding the analyte's physicochemical properties, such as its in vitro and in vivo metabolism, protein binding, and preferential distribution in biological matrices bebac.at. Key bioanalytical elements to be characterized during method development include reference standards, calibration curves, quality control (QC) samples, and assessing selectivity, specificity, sensitivity, accuracy, precision, recovery, and analyte stability in the matrix ich.orgbebac.at.

Method validation is a crucial step that demonstrates the reliability and reproducibility of the analytical method for quantitative measurement of this compound in a given biological matrix (e.g., blood, plasma, serum, or urine) ajpsonline.comfda.govich.org. Regulatory guidelines, such as those from the ICH and FDA, outline the parameters for full validation, partial validation, and cross-validation ajpsonline.comfda.govbebac.at.

Key Validation Parameters for Bioanalytical Methods ajpsonline.comich.orgbebac.at:

Accuracy: The closeness of measured values to the true concentration. Typically, the mean value should be within 15% of the theoretical value (20% at the Lower Limit of Quantification, LLOQ) ajpsonline.comunc.edu.

Precision: The reproducibility of the measurements, expressed as relative standard deviation (RSD). Intra-day (within a run) and inter-day (between runs) precision should generally be within 15% (20% at LLOQ) ajpsonline.comunc.edu.

Selectivity and Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components in the sample, including endogenous matrix components, metabolites, and co-administered drugs ajpsonline.combebac.atnih.gov.

Sensitivity: Determined by the LLOQ and Upper Limit of Quantification (ULOQ), representing the lowest and highest concentrations that can be reliably quantified with acceptable accuracy and precision ajpsonline.comunc.eduwjpmr.com.

Recovery: The efficiency of the extraction procedure, indicating the proportion of the analyte recovered from the biological matrix ajpsonline.comchromatographyonline.com.

Stability: The chemical stability of this compound in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term, long-term, and autosampler stability) ajpsonline.comunc.edubebac.at.

Matrix Effect: The influence of co-eluting endogenous matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement nih.govnih.govbioanalysis-zone.com.

Application of Chromatographic Techniques

Chromatographic techniques are fundamental for separating this compound from complex biological matrices and other interfering substances before detection and quantification chromatographyonline.compharmtech.com.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used analytical technique for the qualitative and quantitative analysis of drugs chromatographyonline.com. It relies on the distribution of the analyte between a stationary phase and a mobile phase, enabling precise separation based on the analyte's chemical structure and its interactions with these phases chromatographyonline.com. In the context of this compound, HPLC would involve optimizing parameters such as column type (e.g., C18 reversed-phase columns), mobile phase composition (e.g., methanol/water or acetonitrile (B52724)/water with buffers to control pH and retention), flow rate, column temperature, and detection wavelength wjpmr.cominacom.nlasianjpr.comeag.com.

For instance, studies have listed this compound among drugs tested using HPLC unc.edueuropa.eu. While specific method parameters for this compound were not detailed, a typical HPLC method development for a pharmaceutical compound involves selecting solvents based on solubility, optimizing mobile phase pH and buffer concentration to control retention of ionic analytes, and ensuring compatibility with the detector eag.com. The goal is to achieve adequate resolution, sensitivity, and selectivity for this compound in the presence of matrix components and potential impurities wjpmr.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that combines the separating power of liquid chromatography with the mass analysis capability of tandem mass spectrometry rsc.orgeurl-pesticides.eu. It has become the technique of choice for bioanalysis due to its ability to detect target analytes in trace quantities and provide high specificity nih.govrsc.org.

For this compound, LC-MS/MS quantification would typically involve:

Chromatographic Separation: An HPLC system separates this compound from the biological matrix. The choice of LC column (e.g., C18, sub-2 µm particles for UHPLC-MS/MS) and mobile phase (e.g., volatile buffers like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to enhance ionization) is crucial for optimal separation and sensitivity chromatographyonline.comchromatographyonline.comnih.gov.

Ionization: The separated this compound molecules are then ionized, commonly using electrospray ionization (ESI) in positive ion mode, which often provides higher sensitivity for many drug compounds chromatographyonline.comchromatographyonline.com.

Mass Spectrometry Detection: A triple quadrupole (QqQ) mass spectrometer is typically used for quantification in Multiple Reaction Monitoring (MRM) mode chromatographyonline.comrsc.org. This involves selecting a specific precursor ion (parent ion) of this compound in the first quadrupole, fragmenting it in a collision cell, and then monitoring one or more characteristic product ions (daughter ions) in the second quadrupole rsc.org. This highly specific fragmentation pattern provides excellent selectivity, minimizing interference from the biological matrix rsc.org. The ratio of chromatographic peak areas of the quantifying analyte product ion response and of the internal standard product ion response is used for calibration and quantification unc.edu.

While specific MRM transitions or detailed LC-MS/MS parameters for this compound are not available in the provided search results, the general principles of LC-MS/MS method development for drug quantification in biological matrices would apply nih.govchromatographyonline.com.

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry offers robust capabilities for both the characterization and quantification of compounds like this compound in complex biological samples.

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS), typically employing instruments like Time-of-Flight (TOF) or Orbitrap mass spectrometers, provides highly accurate mass measurements (to several decimal places) and high mass resolution pharmtech.comresearchgate.net. This capability is crucial for identifying unknown compounds, confirming targeted species, and narrowing down possible chemical formulas, especially in cases where conventional MS might lack sufficient selectivity or fragmentation pharmtech.comthermofisher.com.

For this compound, HRMS could be applied for:

Metabolite Identification: Identifying and characterizing this compound's metabolites in biological samples by accurately determining their elemental composition, even in the absence of reference standards thermofisher.comnih.gov. This is particularly valuable for understanding drug metabolism pathways.

Non-targeted Screening: Broad screening for this compound and its potential degradation products or impurities in complex biological matrices without prior knowledge of their exact structures thermofisher.com.

Confirmation of Identity: Providing a high degree of confidence in the identification of this compound by comparing its exact mass and isotopic pattern with theoretical values.

Retrospective Analysis: The ability to re-analyze previously acquired HRMS data to look for this compound or its metabolites if new information becomes available, without needing to re-run the samples thermofisher.com.

While the general applications of HRMS are well-established in bioanalysis pharmtech.comresearchgate.netthermofisher.com, specific research findings detailing HRMS applications for this compound quantification or characterization are not explicitly found in the provided information.

Innovations in Sample Preparation Techniques for this compound Analysis in Complex Biological Matrices

Sample preparation is often considered the bottleneck in bioanalysis due to the inherent complexity of biological matrices, which contain high concentrations of proteins, lipids, salts, and other endogenous components that can interfere with analyte detection (matrix effects) nih.govbioanalysis-zone.com. Effective sample preparation is crucial for extracting the desired analyte, this compound, while removing redundant components.

Traditional sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) ich.orgnih.gov. For this compound, the choice of technique would depend on its physicochemical properties, the biological matrix, and the required sensitivity. For instance, protein precipitation with acetonitrile is a simple isolation procedure often used for small molecules chromatographyonline.com. SPE methods are generally preferred over LLE due to their ease of automation and ability to produce cleaner samples, while also being effective at removing phospholipids, a common source of matrix effects thermofisher.combioanalysis-zone.com.

Recent innovations in sample preparation techniques aim to reduce matrix effects, miniaturize systems, and enhance high-throughput performance, often with online coupling to analytical instruments thermofisher.comnih.gov. These advancements include:

Microsample Preparation Techniques: Involving small sample volumes (<50 µL) of biological fluids, such as volumetric absorptive microsampling (VAMS), which offers advantages in terms of reduced sample volume, automation, and accuracy.

Automated Sample Preparation: Technologies like Single-Pot, Solid Phase-Enhanced Sample Preparation (SP3) utilize paramagnetic beads for protein binding, allowing for efficient washing and digestion steps, and are compatible with various extraction buffers.

Online Sample Preparation: Techniques like Thermo Scientific™ TurboFlow™ online sample preparation technology aim to capture analytes of interest while eliminating unwanted interferences, potentially sidestepping extensive manual sample preparation thermofisher.com.

Selective Extraction Methods: Development of selective new sorbent materials, including molecular imprinted phases, to specifically target analytes and exclude macromolecules.

Emerging Research Avenues and Future Perspectives for Anpirtolin Studies

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To achieve a comprehensive understanding of Anpirtolin's effects, future studies will increasingly rely on the integration of multiple "omics" data sets. mdpi.com This systems biology approach allows for a holistic view of the molecular changes induced by the compound, moving beyond a single target to a network-level understanding. nih.gov

Genomics and Transcriptomics: Genomic and transcriptomic analyses can reveal how this compound may influence gene expression and identify genetic variations that could affect individual responses to the drug. nih.govnih.govmdpi.comlmu.de By examining the complete set of RNA transcripts, researchers can pinpoint the signaling pathways and cellular processes modulated by this compound. For instance, transcriptomic analysis of neuronal cells treated with this compound could highlight upregulation or downregulation of genes involved in synaptic plasticity, neurodevelopment, or inflammatory responses. mdpi.comwustl.edu

Proteomics: Proteomics, the large-scale study of proteins, offers a direct window into the functional state of a cell or tissue. nautilus.bionih.govwarwick.ac.uk Advanced mass spectrometry techniques can identify and quantify thousands of proteins, providing a snapshot of the cellular machinery affected by this compound. nautilus.bio This could involve identifying changes in the expression of receptors, ion channels, enzymes, and structural proteins in response to the compound, thereby elucidating its downstream effects. nih.gov

By integrating these multi-omics datasets, researchers can construct detailed models of this compound's mechanism of action, identifying novel targets and pathways that would be missed by traditional pharmacological approaches. nih.govukbiobank.ac.ukbiorxiv.org

| Omics Approach | Potential Insights for this compound Research | Key Technologies |

|---|---|---|

| Genomics/Transcriptomics | Identification of genes and pathways regulated by this compound; discovery of genetic biomarkers for drug response. | Next-Generation Sequencing (NGS), RNA-Seq, Microarrays |

| Proteomics | Characterization of protein expression changes and post-translational modifications; identification of direct and indirect protein targets. | Mass Spectrometry (LC-MS/MS), 2D-Gel Electrophoresis, Protein Arrays |

| Metabolomics | Analysis of metabolic pathway alterations; discovery of biomarkers related to efficacy and mechanism. | Mass Spectrometry (GC-MS, LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

Advancements in In Vitro and In Vivo Pharmacological Models for this compound Research

The development of more sophisticated and physiologically relevant models is crucial for advancing our understanding of this compound's pharmacology.

In Vitro Models: Traditional 2D cell cultures are being replaced by more complex systems that better mimic the in vivo environment. uu.nlnih.gov Three-dimensional (3D) cell cultures, such as spheroids and organoids, provide a more accurate representation of tissue architecture and cell-cell interactions. researchgate.net For this compound research, neuronal organoids derived from human induced pluripotent stem cells (iPSCs) could offer an invaluable platform to study its effects on human neuronal networks and disease-specific pathologies. Furthermore, "organ-on-a-chip" technology, which combines microfluidics with living cells, can replicate the function of specific organs and their interactions, allowing for more accurate preclinical assessments. researchgate.net

In Vivo Models: While animal models remain essential for studying the systemic effects of drugs, advancements are being made to improve their predictive value and translatability to humans. researchgate.netnih.gov The use of genetically engineered animal models, such as those with specific mutations in the serotonin (B10506) system, can help to dissect the precise mechanisms of this compound's action. Advanced imaging techniques like positron emission tomography (PET) and magnetic resonance imaging (MRI) allow for non-invasive, real-time monitoring of drug distribution and target engagement in living animals. eurofinsdiscovery.comporsolt.com

| Model Type | Advancements | Application in this compound Research |

|---|---|---|

| In Vitro | 3D Organoids, Organ-on-a-Chip, iPSC-derived neurons. researchgate.net | Studying effects on human neuronal networks, high-throughput screening, and personalized medicine approaches. newcellsbiotech.co.uk |

| In Vivo | Genetically engineered models (e.g., CRISPR-Cas9), advanced neuroimaging (PET, MRI). | Investigating systemic effects, target engagement in the brain, and behavioral outcomes in disease-relevant models. eurofinsdiscovery.comporsolt.com |

Future Directions in Bioanalytical Technology for Compound Analysis

The ability to accurately measure this compound and its metabolites in biological samples is fundamental to understanding its pharmacokinetics and pharmacodynamics. Future bioanalytical technologies will offer greater sensitivity, specificity, and throughput. analytica.de

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced iterations, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), will continue to be the cornerstone for quantitative bioanalysis. synthinkchemicals.comrsc.orgnih.govaralresearch.com These techniques provide high sensitivity and selectivity for detecting trace amounts of compounds in complex biological matrices like plasma, cerebrospinal fluid, and brain tissue. synthinkchemicals.comnih.gov

Innovations in mass spectrometry instrumentation, including high-resolution mass spectrometry (HRMS), will enable more confident structural elucidation of metabolites and impurities. drugtargetreview.com There is also a growing interest in the development of novel biosensors and imaging techniques that can provide real-time, in vivo measurements of this compound concentrations at its site of action in the brain. These advancements will provide a more dynamic and detailed picture of the drug's behavior in the body. nih.gov

Strategic Development for Novel Modulators of Serotonergic Systems Based on this compound Insights

The knowledge gained from studying this compound can serve as a foundation for the rational design of new and improved modulators of the serotonergic system. nih.gov

Structure-Activity Relationship (SAR) Studies: A deep understanding of the relationship between this compound's chemical structure and its biological activity is crucial for designing new molecules with enhanced properties. drugdesign.orgresearchgate.netnih.govmdpi.com By systematically modifying the this compound scaffold and assessing the impact on receptor binding affinity, selectivity, and functional activity, medicinal chemists can identify key structural features responsible for its pharmacological effects. drugdesign.orgnih.gov

Computational Modeling and Drug Design: In silico approaches, such as molecular docking and molecular dynamics simulations, can provide insights into how this compound interacts with its target receptors at the atomic level. nih.gov This information can guide the design of novel compounds with optimized binding characteristics and desired pharmacological profiles. By combining computational methods with experimental data, researchers can accelerate the discovery and development of next-generation serotonergic modulators. researchgate.net The ultimate goal is to develop compounds with greater efficacy, improved selectivity, and a better side-effect profile for the treatment of various neuropsychiatric disorders.

Q & A

Q. How should conflicting results between this compound studies be addressed in reviews or meta-analyses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.